
Piperonyl chloride
Overview
Description
Piperonyl chloride (C₈H₇ClO₂; CAS 20850-43-5) is a chlorinated aromatic compound derived from 3,4-methylenedioxybenzene (piperonyl group). It is primarily recognized for its role in pharmaceuticals, where it inhibits melanin synthesis by targeting tyrosinase activity and modulating matrix metalloproteinases (MMPs), making it a candidate for treating chronic ulcers and hyperpigmentation disorders . Industrially, it serves as a precursor in synthesizing polymers, agrochemical synergists (e.g., piperonyl butoxide), and specialty chemicals . Its market growth (CAGR ~X%) is driven by demand in pharmaceuticals, sustainable chemistry initiatives, and emerging applications in nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonyl chloride can be synthesized through the chloromethylation of piperonal. The process involves the reaction of piperonal with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactions. This method involves passing piperonal and a chloromethylation reagent through a reactor under controlled conditions. The continuous flow process offers advantages such as higher yields, better control over reaction parameters, and reduced production costs .
Chemical Reactions Analysis
Hydrolysis to Piperonyl Alcohol
Piperonyl chloride undergoes hydrolysis in aqueous basic conditions to yield piperonyl alcohol (3,4-methylenedioxybenzyl alcohol). This SN2 mechanism involves hydroxide ion attack at the benzylic carbon:
Reaction Conditions
-
Reagents : Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Temperature : 75–85°C
-
Time : 8 hours
-
Yield : Not explicitly reported, but characterized by GC purity >98% post-distillation .
This reaction is critical for producing piperonyl alcohol, a precursor for fragrances and pharmaceuticals .
Reaction with Nitronate Ions
This compound reacts with sodium nitronate (generated from 2-nitropropane and NaOH) in isopropyl alcohol to form piperonal nitronate, which is acidified to yield piperonal (3,4-methylenedioxybenzaldehyde):
Reaction Conditions
-
Reagents : 2-Nitropropane, NaOH, HCl
-
Temperature : 20–30°C
-
Time : 1.5 hours (quenching step)
-
Key Step : Radical-mediated substitution confirmed by TEMPO inhibition and cyclopropane ring-opening experiments .
Mizoroki–Heck Coupling
This compound participates in Pd-catalyzed Mizoroki–Heck couplings under visible light irradiation, forming alkenylated products. This reaction overcomes challenges associated with alkyl chlorides through a radical-mediated mechanism:
Reaction Conditions
-
Catalyst : Pd-based
-
Conditions : Mild, room temperature, visible light
Mechanistic Insights
-
Radical clock experiments confirm alkyl radical intermediates.
-
Oxidative mass transfer involving chlorine atoms facilitates catalytic turnover .
Mechanistic and Synthetic Considerations
-
Electronic Effects : The methylenedioxy group stabilizes intermediates via resonance, enhancing reactivity in substitution reactions .
-
Safety : Lachrymatory and moisture-sensitive; requires inert handling .
-
Applications : Key intermediate for pharmaceuticals (e.g., berberine hydrochloride) and agrochemicals.
Scientific Research Applications
Applications in Pharmaceuticals
Piperonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Some notable applications include:
- Synthesis of Derivatives : this compound is used to create derivatives such as piperonylacetone and sesamol, which have applications in medicinal chemistry .
- Mechanism-Based Inactivators : Compounds derived from this compound are studied for their potential as selective inactivators in enzymatic processes, which can lead to advancements in drug development .
Agrochemical Applications
In the agrochemical sector, this compound is recognized for its role in formulating insecticides and pesticides. Its derivatives are often combined with other compounds to enhance efficacy against pests while minimizing toxicity to non-target organisms.
- Synergistic Effects : Piperonyl butoxide, a derivative of this compound, is widely used as a synergist that enhances the effectiveness of natural insecticides by inhibiting metabolic pathways in pests .
Perfume and Fragrance Industry
This compound is also utilized in the fragrance industry for its aromatic properties. It acts as a precursor for synthesizing floral and fruity scents used in perfumes and cosmetics.
- Flavoring Agents : The compound is involved in producing flavoring agents that mimic natural scents, making it valuable for high-end perfumes and personal care products .
A detailed case study involved synthesizing racemic N-piperonyl-3-phenylpiperidine derivatives to explore their stereospecific modulation effects. The research illustrated how variations in synthesis could lead to diverse pharmacological profiles, enhancing the understanding of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of piperonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pivaloyl Chloride (C₅H₉ClO; CAS 3282-30-2)
- Structural Similarities : Both compounds feature a reactive acyl chloride group (-COCl).
- Differences: Backbone: Piperonyl chloride has a 3,4-methylenedioxybenzene ring, whereas pivaloyl chloride has a branched aliphatic structure (2,2-dimethylpropanoyl chloride) . Reactivity: Pivaloyl chloride is less prone to polymerization due to its sterically hindered tertiary carbon, unlike this compound, which readily polymerizes under Lewis acid catalysts (e.g., ZnCl₂) . Applications: Pivaloyl chloride is widely used in agrochemicals (e.g., herbicide synthesis) and antibiotics, while this compound is specialized in drug development and polymer chemistry .
Piperonyl Butoxide (C₁₉H₃₀O₅; CAS 51-03-6)
- Relationship : Piperonyl butoxide is synthesized from this compound intermediates .
- Functional Contrast :
- Mechanism : Piperonyl butoxide acts as a pesticide synergist by inhibiting insect cytochrome P450 enzymes, enhancing pyrethroid efficacy. This compound lacks this synergism but directly modulates enzymatic pathways in humans .
- Toxicity : Piperonyl butoxide has chronic toxicity concerns (e.g., liver effects) and requires residue monitoring in food, whereas this compound’s toxicity profile is less documented but linked to reactive intermediates .
Piperonyl Methoxyethyl Ether (C₁₁H₁₃O₄; CAS 87437-42-1)
- Synthesis : Derived from this compound via nucleophilic substitution with methoxyethyl groups .
- Applications : Used in fragrances and stabilizers, contrasting with this compound’s medicinal focus .
Comparative Data Table
Regulatory and Market Trends
- This compound : Growth fueled by pharmaceutical R&D (e.g., ulcer treatments) and green chemistry trends. Regulatory scrutiny focuses on occupational exposure limits .
- Piperonyl Butoxide : Subject to FAO/WHO residue guidelines due to environmental persistence; requires monitoring of breakdown products .
- Pivaloyl Chloride : Demand linked to agrochemical sectors, with stable pricing despite raw material volatility .
Biological Activity
Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.
Synthesis of this compound
This compound can be synthesized through various methods, including continuous flow reactions that enhance yield and purity. A notable method involves mixing piperonyl butoxide with chloromethylation reagents, which allows for precise control over reaction conditions, resulting in high yields and reduced byproduct formation .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Insecticidal Properties : It is primarily used as a synergist in insecticides, enhancing the efficacy of pyrethroids by inhibiting cytochrome P450 enzymes responsible for the metabolic degradation of these compounds .
- Antibacterial Effects : Research indicates that derivatives of piperonyl compounds, such as piperonylic acid, show significant antibacterial activity against various pathogens, including Pseudomonas syringae and Xanthomonas species .
The biological activity of this compound can be attributed to its interaction with biological systems:
- Synergistic Action : By inhibiting metabolic pathways in insects, this compound increases the potency of pyrethroid insecticides. This mechanism is crucial in agricultural settings where pest resistance to conventional insecticides is a growing concern .
- Chloride Channel Modulation : this compound may affect voltage-dependent chloride channels, similar to other pyrethroid compounds. This action can lead to neurotoxic effects in insects, contributing to its insecticidal properties .
Toxicological Profile
The safety profile of this compound has been assessed through various studies:
- Acute Toxicity : Symptoms of exposure can include skin irritation and neurological effects such as tremors or seizures. However, chronic toxicity studies have not demonstrated significant long-term health risks at typical exposure levels .
- Reproductive and Developmental Toxicity : Studies indicate no adverse effects on fertility or developmental toxicity at specified doses in animal models .
Case Studies and Research Findings
Several studies highlight the efficacy and safety of this compound in practical applications:
- Insecticide Synergism : A study demonstrated that combining this compound with different pyrethroids significantly improved insecticidal activity against resistant strains of Spodoptera frugiperda, showcasing its potential in pest management strategies .
- Antibacterial Applications : Research on novel derivatives of piperonylic acid revealed strong antibacterial properties against plant pathogens, suggesting potential use in agricultural bactericides to mitigate crop losses due to bacterial infections .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for Piperonyl Chloride, and how do reaction conditions influence yield?
this compound is commonly synthesized from piperonyl alcohol via chlorination. Two validated methods include:
- Method A : Reacting piperonyl alcohol with concentrated HCl, followed by phase separation and purification via fractional distillation (yield: ~83%) .
- Method B : Using thionyl chloride (SOCl₂) and pyridine as a catalyst under controlled temperatures (<30°C), yielding ~95% after distillation . Key variables affecting yield include reagent stoichiometry, temperature control, and distillation efficiency.
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- NMR Spectroscopy : Critical for structural confirmation. Key signals include δ 6.9 (ArH) and δ 6.02 (-O-CH₂-O-) .
- Boiling Point Analysis : Distillation under reduced pressure (e.g., 112.5°C at 5 mmHg) confirms purity .
- Chromatography : Use HPLC or GC-MS to detect impurities like dimers, which form during synthesis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of HCl or SOCl₂ vapors during synthesis .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
- Storage : Keep in sealed containers away from moisture and ignition sources .
Advanced Research Questions
Q. How can dimerization side reactions be minimized during this compound synthesis?
Dimerization occurs due to residual acidity or prolonged heating. Mitigation strategies include:
- Low-Temperature Reactions : Maintain temperatures <30°C during chlorination .
- Catalytic Pyridine : Neutralizes HCl, reducing acid-catalyzed side reactions .
- Short-Path Distillation : Rapid purification minimizes exposure to reactive intermediates .
Q. What computational or experimental methods are suitable for evaluating this compound’s environmental persistence and toxicity?
- Structure-Activity Relationship (SAR) Modeling : Predict biodegradability and toxicity based on its methylenedioxy and chloromethyl groups .
- Experimental Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
- Degradation Studies : Monitor hydrolysis rates under varying pH and UV exposure .
Q. How can this compound be utilized in polymer chemistry, and what methodological considerations apply?
this compound serves as a monomer in Friedel-Crafts polymerization. Key steps include:
- Electrophilic Aromatic Substitution : React with aromatic polymers (e.g., polystyrene) using AlCl₃ as a catalyst .
- Post-Polymerization Analysis : Characterize cross-linking density via gel permeation chromatography (GPC) or FTIR .
Q. How should researchers resolve contradictions in reported synthesis yields or reactivity data?
- Variable Control : Replicate experiments with strict control of moisture, reagent purity, and temperature .
- Statistical Analysis : Apply ANOVA to compare yields across methods, identifying significant variables (e.g., catalyst type) .
- Literature Meta-Analysis : Cross-reference data from peer-reviewed studies to identify consensus or outliers .
Q. Methodological Guidelines
- Data Presentation : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) for figures, avoiding excessive chemical structures in graphics .
- Critical Analysis : Use the Extended Essay Framework to ensure clarity in research objectives, data interpretation, and hypothesis testing .
- Research Question Formulation : Adapt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives, e.g., "How does thionyl chloride (Intervention) compare to HCl (Comparison) in this compound synthesis (Outcome)?" .
Properties
IUPAC Name |
5-(chloromethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUJONSJJTODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066660 | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20850-43-5 | |
Record name | Piperonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.